4-(4-Fluorophenyl)-2-[(4-pyridinylmethyl)sulfanyl]-6-(2-thienyl)nicotinonitrile
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Overview
Description
4-(4-Fluorophenyl)-2-[(4-pyridinylmethyl)sulfanyl]-6-(2-thienyl)nicotinonitrile is a complex organic compound that features a combination of fluorophenyl, pyridinylmethyl, thienyl, and nicotinonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-[(4-pyridinylmethyl)sulfanyl]-6-(2-thienyl)nicotinonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorobenzaldehyde, 4-pyridinylmethylthiol, and 2-thiophenecarbonitrile. These intermediates are then subjected to various coupling reactions, such as Suzuki or Stille coupling, under specific conditions (e.g., palladium catalysts, base, and solvents like DMF or THF) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-[(4-pyridinylmethyl)sulfanyl]-6-(2-thienyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridinylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of advanced materials or as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-[(4-pyridinylmethyl)sulfanyl]-6-(2-thienyl)nicotinonitrile depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-Fluorophenyl)-2-[(4-pyridinylmethyl)sulfanyl]-6-(2-thienyl)pyridine
- **4-(4-Fluorophenyl)-2-[(4-pyridinylmethyl)sulfanyl]-6-(2-thienyl)benzene
Uniqueness
4-(4-Fluorophenyl)-2-[(4-pyridinylmethyl)sulfanyl]-6-(2-thienyl)nicotinonitrile is unique due to the presence of the nicotinonitrile group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness may translate to different reactivity, binding affinities, or biological activities, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-(pyridin-4-ylmethylsulfanyl)-6-thiophen-2-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3S2/c23-17-5-3-16(4-6-17)18-12-20(21-2-1-11-27-21)26-22(19(18)13-24)28-14-15-7-9-25-10-8-15/h1-12H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGVSBDAZGYTPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)SCC4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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